(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under controlled conditions. Common reagents used in these reactions include:
Aldehydes: 3-chloro-4-hydroxy-5-methoxybenzaldehyde
Ketones: 1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced forms such as alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H12Cl2N2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-27-14-8-9(7-13(20)15(14)23)6-12-16(24)21-18(26)22(17(12)25)11-4-2-10(19)3-5-11/h2-8,23H,1H3,(H,21,24,26)/b12-6+ |
InChI Key |
TXWSWOCGUOEZDN-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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